molecular formula C8H9N3O4 B12565713 (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one

(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one

Katalognummer: B12565713
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: FCYVKALYLBOGPX-HYXAFXHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one is a chemical compound characterized by its unique structure, which includes an azido group and a furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one typically involves the reaction of 3,4-dimethoxyfuran-2-one with an azidoethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s azido group makes it useful in bioconjugation and labeling studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one involves its interaction with molecular targets through its azido and furanone functional groups. The azido group can participate in click chemistry reactions, while the furanone ring can interact with various biological molecules. These interactions can modulate biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one: shares similarities with other azido-containing compounds and furanone derivatives.

    Azidoethylidene derivatives: Compounds with similar azidoethylidene groups but different core structures.

    Furanone derivatives: Compounds with similar furanone rings but different substituents.

Eigenschaften

Molekularformel

C8H9N3O4

Molekulargewicht

211.17 g/mol

IUPAC-Name

(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one

InChI

InChI=1S/C8H9N3O4/c1-13-6-5(3-4-10-11-9)15-8(12)7(6)14-2/h3H,4H2,1-2H3/b5-3-

InChI-Schlüssel

FCYVKALYLBOGPX-HYXAFXHYSA-N

Isomerische SMILES

COC\1=C(C(=O)O/C1=C\CN=[N+]=[N-])OC

Kanonische SMILES

COC1=C(C(=O)OC1=CCN=[N+]=[N-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.